1-Methoxy-1-(4-phenylphenyl)propan-2-one
Description
1-Methoxy-1-(4-phenylphenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a methoxy group and a 4-phenylphenyl (biphenyl) moiety at the carbonyl carbon. The biphenyl group introduces aromatic bulk, while the methoxy substituent contributes electronic effects via resonance and steric interactions.
Its reactivity is influenced by the electron-donating methoxy group and the hydrophobic biphenyl system, which may enhance solubility in non-polar media or modulate biological activity .
Properties
CAS No. |
7462-32-0 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-methoxy-1-(4-phenylphenyl)propan-2-one |
InChI |
InChI=1S/C16H16O2/c1-12(17)16(18-2)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16H,1-2H3 |
InChI Key |
FDIHYNMAWJRBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
1-Methoxy-1-(4-phenylphenyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-phenylbenzaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal. This acetal is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-Methoxy-1-(4-phenylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
Scientific Research Applications
1-Methoxy-1-(4-phenylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for conditions such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 1-Methoxy-1-(4-phenylphenyl)propan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of 1-Methoxy-1-(4-phenylphenyl)propan-2-one, highlighting substituent variations and their implications:
Physicochemical Properties
- NMR Trends : Methoxy groups resonate as singlets near δ 3.8–3.9 (e.g., δ 3.83 in 1-(4-Methoxyphenyl)propan-1-one ), while biphenyl systems show aromatic protons between δ 7.0–8.0. Fluorinated analogs exhibit distinct ¹⁹F NMR signals.
- Thermal Stability : Trifluoromethyl groups () enhance thermal resistance, whereas methoxy groups may lower melting points due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
